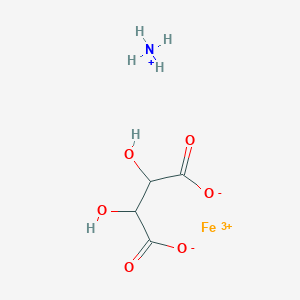

Ammonium ferrous tartrate

Description

Azanium;2,3-dihydroxybutanedioate;iron, commonly referred to as ferric tartrate or iron(III) tartrate, is a coordination compound formed by the interaction of iron(III) ions (Fe³⁺) with tartaric acid (C₄H₆O₆). Its chemical structure involves two iron(III) cations complexed with three tartrate anions (C₄H₄O₆²⁻), yielding the formula Fe₂(C₄H₄O₆)₃ .

Properties

CAS No. |

14635-18-8 |

|---|---|

Molecular Formula |

C8H16FeN2O12 |

Molecular Weight |

388.06 g/mol |

IUPAC Name |

diazanium;bis((2R,3R)-2,3-dihydroxybutanedioate);iron(2+) |

InChI |

InChI=1S/2C4H6O6.Fe.2H3N/c2*5-1(3(7)8)2(6)4(9)10;;;/h2*1-2,5-6H,(H,7,8)(H,9,10);;2*1H3/q;;+2;;/p-2/t2*1-,2-;;;/m11.../s1 |

InChI Key |

IEHCGEZRCBWEHP-ONLHYBDQSA-L |

Canonical SMILES |

C(C(C(=O)[O-])O)(C(=O)[O-])O.[NH4+].[Fe+3] |

Other CAS No. |

14635-18-8 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Tartrate-Based Compounds

Structural and Chemical Differences

The table below compares ferric tartrate with other tartrate salts, focusing on their chemical composition, molecular weight, and applications:

Key Observations:

- Salt Ratios : Ferric tartrate adopts a 2:3 metal-to-ligand ratio to balance the +3 charge of Fe³⁺, whereas pharmaceutical tartrates (e.g., ergotamine, zolpidem) typically use 2:1 or 1:1 ratios for charge neutrality .

- Molecular Weight: Ferric tartrate has a higher molecular weight (555.90 g/mol) compared to pharmaceutical salts like varenicline tartrate (361.35 g/mol), reflecting its inorganic-organic hybrid structure .

Functional and Pharmacological Differences

Ferric Tartrate

- Applications : Primarily industrial (e.g., wastewater treatment, metal chelation) and nutritional (iron fortification in supplements) .

- Bioavailability : Iron(III) in tartrate complexes is less bioavailable than ferrous salts (e.g., ferrous sulfate) but offers reduced gastrointestinal side effects.

Ergotamine Tartrate

- Mechanism : Acts as a serotonin receptor agonist and vasoconstrictor for migraine relief. Its tartrate salt enhances solubility for subcutaneous administration .

- Safety : Associated with risks of ergotism (vascular spasms) at high doses .

Zolpidem Tartrate

- Mechanism : Binds selectively to GABAₐ receptors in the brain to induce sedation. The tartrate formulation ensures rapid absorption .

- Stability : Degrades under prolonged exposure to light or moisture, requiring controlled storage .

Noradrenaline Tartrate

- Mechanism: Mimics endogenous norepinephrine to increase blood pressure. The tartrate salt improves stability in aqueous solutions for intravenous use .

Varenicline Tartrate

- Mechanism : Partial agonist of nicotinic acetylcholine receptors, reducing nicotine cravings. Tartrate enhances oral bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.